
3-Hydroxy-1,1-dimethylpyrrolidin-1-ium Iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-1,1-dimethylpyrrolidin-1-ium Iodide is an organic compound with the molecular formula C6H14INO. It is a quaternary ammonium salt that is often used as an intermediate in various chemical syntheses. This compound is known for its stability and reactivity, making it a valuable component in both research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1,1-dimethylpyrrolidin-1-ium Iodide typically involves the quaternization of 3-hydroxy-1,1-dimethylpyrrolidine with an iodinating agent. One common method is to react 3-hydroxy-1,1-dimethylpyrrolidine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like acetonitrile at room temperature. The product is then purified by recrystallization from ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-1,1-dimethylpyrrolidin-1-ium Iodide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide using appropriate halogen exchange reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Sodium chloride or sodium bromide in acetone at reflux temperature.
Major Products Formed
Oxidation: 3-Oxo-1,1-dimethylpyrrolidin-1-ium Iodide.
Reduction: 3-Amino-1,1-dimethylpyrrolidin-1-ium Iodide.
Substitution: 3-Hydroxy-1,1-dimethylpyrrolidin-1-ium Chloride or Bromide.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-1,1-dimethylpyrrolidin-1-ium Iodide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a model compound in biochemical assays.
Medicine: It serves as a precursor in the synthesis of drugs that target specific receptors in the body.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in certain polymerization reactions.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-1,1-dimethylpyrrolidin-1-ium Iodide involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the quaternary ammonium group can interact with negatively charged sites on proteins and enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Hydroxy-1,1-dimethylpyrrolidin-1-ium Bromide
- 3-Hydroxy-1,1-dimethylpyrrolidin-1-ium Chloride
- 1,1-Dimethyl-3-hydroxypyrrolidinium Bromide
Comparison
3-Hydroxy-1,1-dimethylpyrrolidin-1-ium Iodide is unique due to its iodide ion, which imparts different reactivity and solubility properties compared to its bromide and chloride counterparts. The iodide ion is a better leaving group, making the compound more reactive in substitution reactions. Additionally, the iodide salt has different solubility characteristics, which can be advantageous in certain applications.
Eigenschaften
Molekularformel |
C6H14INO |
|---|---|
Molekulargewicht |
243.09 g/mol |
IUPAC-Name |
1,1-dimethylpyrrolidin-1-ium-3-ol;iodide |
InChI |
InChI=1S/C6H14NO.HI/c1-7(2)4-3-6(8)5-7;/h6,8H,3-5H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
ZTRKDLPOEOIXKS-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1(CCC(C1)O)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


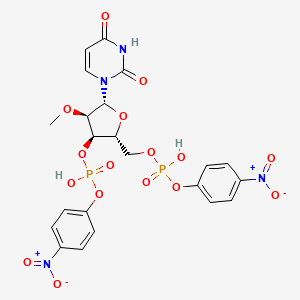
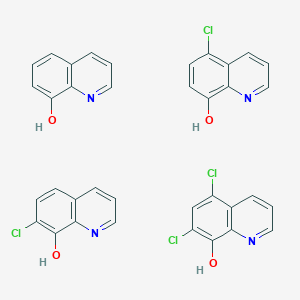
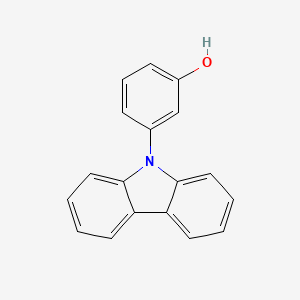
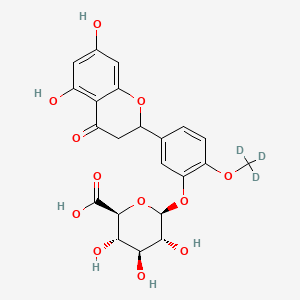

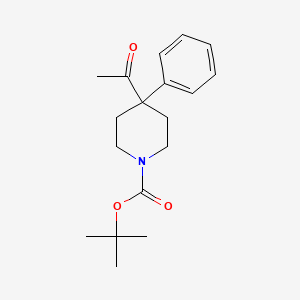

![tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-3-(4-carboxy-3-methylbutanoyl)oxy-4,5-dihydroxyoxolan-2-yl]methyl phosphate;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R)-4-(4-carboxy-3-methylbutanoyl)oxy-3,5-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13842428.png)
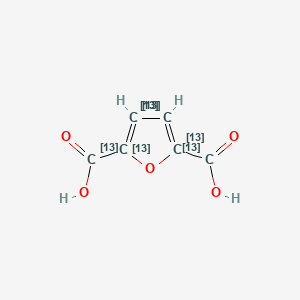
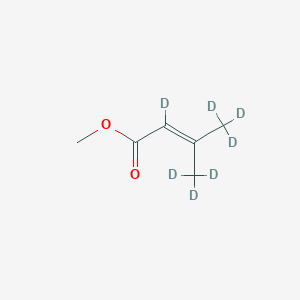
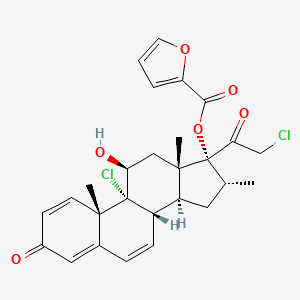
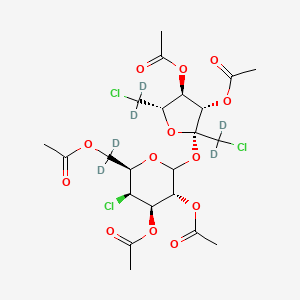
![2,4-Diamino-5-methyl-6-[(3,4,5-trimethoxy-N-methylanilino)methyl]pyrido[2,3-D]pyrimidine](/img/structure/B13842458.png)

